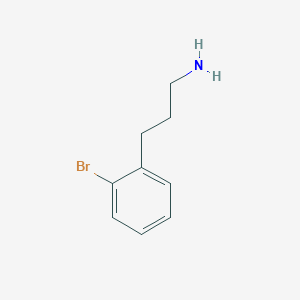

3-(2-Bromophenyl)-1-propanamine

Description

Significance of Aryl-Substituted Propanamines in Organic Synthesis

Aryl-substituted propanamines are a specific subclass of propanamines where a phenyl group or other aromatic ring system is attached to the propyl chain. These structures are of particular interest in organic synthesis due to their frequent appearance in the core of many pharmaceutical compounds. researchgate.net The presence of the aromatic ring significantly influences the molecule's physical and biological properties.

In organic synthesis, aryl-substituted propanamines serve as valuable synthons, or building blocks. They provide a scaffold that can be further elaborated to create more complex molecular architectures. organic-chemistry.org The synthesis of chiral β-aryl propanamines, for instance, is a challenging but important task, as these specific stereoisomers are crucial components of many bioactive molecules and drugs. researchgate.net Researchers have developed numerous synthetic methods, including enzymatic reactions, to produce these compounds with high purity. researchgate.net The ability to introduce various substituents onto the aryl ring allows chemists to fine-tune the electronic and steric properties of the molecule, which is a key strategy in the development of new therapeutic agents. ontosight.ai

Research Context of 3-(2-Bromophenyl)-1-propanamine

This compound is a specific aryl-substituted propanamine that serves primarily as a research chemical and an intermediate in organic synthesis. Its structure features a propanamine chain attached to a benzene (B151609) ring at position 1, with a bromine atom substituted at position 2 of the ring. This substitution pattern makes it a valuable precursor for creating a variety of more complex molecules. The bromine atom, in particular, provides a reactive handle for a range of chemical transformations, most notably cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

The strategic placement of the bromo group at the ortho-position to the propylamino side chain can introduce significant steric influence, which can be exploited in the synthesis of specific conformers or to direct the outcome of subsequent reactions. researchgate.net This compound and its derivatives are utilized in medicinal chemistry research for the synthesis of novel compounds that are screened for various biological activities. For example, related aryl-propanamine structures have been investigated for their interaction with serotonin (B10506) receptors. nih.gov

The synthesis of this compound can be approached through several established chemical routes. A common method involves the reduction of a corresponding functional group. For instance, it can be prepared from 3-(2-bromophenyl)propanoic acid by first converting the carboxylic acid to an amide or nitrile, followed by reduction to the primary amine. askfilo.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 65185-60-6 bldpharm.com |

| Molecular Formula | C₉H₁₂BrN bldpharm.com |

| Molecular Weight | 214.10 g/mol bldpharm.com |

| IUPAC Name | 3-(2-bromophenyl)propan-1-amine |

| Synonyms | 2-Bromo-benzenepropanamine chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJBZPLLPKTNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromophenyl 1 Propanamine

Retrosynthetic Analysis of 3-(2-Bromophenyl)-1-propanamine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. youtube.comslideshare.net For this compound, a primary disconnection can be made at the C-N bond of the propanamine side chain. This leads to two synthons: a 3-(2-bromophenyl)propyl cation and an amino anion equivalent.

A further disconnection of the 3-(2-bromophenyl)propyl fragment can be envisioned between the propyl chain and the bromophenyl ring. This suggests a coupling reaction between a bromobenzene (B47551) derivative and a three-carbon side chain. Alternatively, the functional group can be manipulated, suggesting that the amine could be derived from the reduction of a corresponding nitrile, azide (B81097), or nitro compound. These retrosynthetic pathways form the basis for the synthetic strategies discussed below.

Classical Synthetic Routes to Bromophenyl Propanamines

Classical synthetic methods provide foundational and often robust pathways to substituted propanamines. These routes typically involve well-established reaction types such as nucleophilic substitutions, reductive aminations, and multi-step sequences.

Strategies Involving Nucleophilic Substitution Reactions

One common approach to forming the C-N bond in amines is through nucleophilic substitution. mrcolechemistry.co.uk This strategy can be applied to the synthesis of this compound by reacting a suitable 3-(2-bromophenyl)propyl halide with an amine source. For instance, 1-bromo-3-(2-bromophenyl)propane could be treated with ammonia (B1221849) or a protected amine equivalent. However, a significant drawback of using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. libretexts.org

To circumvent this issue, alternative nitrogen nucleophiles can be employed. The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, offers a classic solution for the mono-alkylation of primary amines. libretexts.org Another effective method involves the use of sodium azide to form an alkyl azide, which is subsequently reduced to the primary amine. libretexts.org This two-step sequence is generally high-yielding and avoids the problem of multiple alkylations.

A related approach involves the reaction of a sulfonate ester of 3-(2-bromophenyl)-1-propanol with a nitrogen nucleophile. For example, the NALG sulfonyl ester of 3-phenyl propanol (B110389) reacts with lithium bromide in refluxing acetone (B3395972) to yield 3-phenylpropylbromide in high yield. chemicalbook.com A similar strategy could be adapted for the introduction of an amino group.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. nih.govorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, this would involve the reductive amination of 3-(2-bromophenyl)propanal (B24917) with ammonia. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

The required aldehyde, 3-(2-bromophenyl)propanal, can be prepared from the corresponding alcohol, 3-(2-bromophenyl)-1-propanol, through oxidation. The alcohol itself can be synthesized by the reduction of 3-(2-bromophenyl)propanoic acid.

Multi-step Organic Synthesis Approaches

Often, the synthesis of a target molecule requires a sequence of reactions to construct the carbon skeleton and introduce the desired functional groups in the correct positions. libretexts.orgyoutube.com A multi-step synthesis of this compound could commence from a simpler, commercially available starting material like 2-bromotoluene (B146081).

One plausible sequence could involve the following transformations:

Side-chain elongation: The methyl group of 2-bromotoluene could be halogenated and then used in a chain extension reaction, such as a Grignard reaction with ethylene (B1197577) oxide, to introduce a two-carbon extension, followed by conversion to a three-carbon chain.

Functional group interconversion: A more direct route might start with 2-bromobenzaldehyde (B122850). A Wittig reaction with a suitable phosphorus ylide could install the three-carbon chain as an unsaturated system. Subsequent reduction of the double bond and the aldehyde (or a derivative) would lead to the saturated propyl chain.

Introduction of the amino group: The amino group can be introduced at a late stage of the synthesis. For example, a precursor like 3-(2-bromophenyl)propanoic acid could be converted to the corresponding acyl chloride, then to an amide, and finally reduced to the amine. Alternatively, as mentioned earlier, a halide or sulfonate can be displaced with an azide followed by reduction. libretexts.org

A two-step preparation of propylamine (B44156) from bromoethane (B45996) has been demonstrated, where bromoethane is first reacted with cyanide to form propanenitrile, which is then reduced to propylamine. askfilo.com This general strategy could be adapted, starting with a 2-bromobenzyl halide.

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Precursors

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful tool for constructing the carbon skeleton of the precursors to this compound. nih.govumich.edupsu.edu For instance, a Heck reaction could be envisioned between 1-bromo-2-iodobenzene (B155775) and allyl alcohol. The resulting 3-(2-bromophenyl)propenal could then be reduced to the saturated aldehyde and subsequently converted to the amine via reductive amination.

Another powerful strategy is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. In this context, 2-bromophenylboronic acid could be coupled with a suitable three-carbon synthon containing a protected amine or a precursor functional group.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, could also be employed. For example, coupling 1-bromo-2-iodobenzene with propargyl amine would directly install the three-carbon chain with the amino group. Subsequent reduction of the alkyne would yield the desired propanamine.

These metal-catalyzed methods often provide milder reaction conditions and greater functional group tolerance compared to classical methods, making them highly valuable in complex organic synthesis.

Copper-Mediated Synthetic Transformations

Copper catalysis represents a versatile and cost-effective strategy for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the synthesis of this compound and its derivatives. While direct copper-catalyzed synthesis of the target molecule is not extensively documented in the provided results, the principles of copper-mediated coupling reactions are well-established and applicable.

Copper(I) catalysts, such as copper(I) bromide (CuBr), have been shown to be effective in coupling reactions. For instance, the synthesis of benzofuran-2(3H)-one derivatives has been achieved through the copper(I)-catalyzed reaction of o-bromophenols with dimethyl malonate. thieme-connect.de This demonstrates the capability of copper to facilitate the formation of a new C-C bond at the position of the bromine atom on an aromatic ring, a key transformation that could be adapted for the synthesis of this compound. In a potential synthetic route, a suitable three-carbon synthon could be coupled with a 1-bromo-2-halobenzene derivative using a copper catalyst.

Furthermore, copper-catalyzed reactions are instrumental in forming C-N bonds. A novel copper(I) bromide-catalyzed coupling of terminal alkynes and amines in the presence of iodobenzene (B50100) diacetate has been developed for the synthesis of propargylamine (B41283) derivatives. sioc-journal.cn This methodology, while not directly producing the saturated propylamino chain of the target molecule, highlights the utility of copper in forging the C-N linkage, which could be a key step in a multi-step synthesis. A plausible strategy could involve the copper-catalyzed amination of a precursor containing the 2-bromophenylpropyl moiety.

The table below summarizes the key aspects of relevant copper-mediated transformations.

| Catalyst | Reactants | Product Type | Significance |

| Copper(I) bromide | o-Bromophenols, Dimethyl malonate | Benzofuran-2(3H)-one derivatives | Demonstrates Cu-catalyzed C-C bond formation at the aryl-bromide site. thieme-connect.de |

| Copper(I) bromide | Terminal alkynes, Amines, PhI(OAc)2 | Propargyl amines | Illustrates Cu-catalyzed C-N bond formation. sioc-journal.cn |

Other Transition Metal Catalysis in C-C and C-N Bond Formation

Beyond copper, other transition metals, particularly palladium and rhodium, are extensively used in cross-coupling reactions to form C-C and C-N bonds, providing powerful tools for the synthesis of compounds like this compound. tcichemicals.commit.edu These reactions offer high efficiency and functional group tolerance. mit.edu

C-C Bond Formation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are cornerstone methods for creating C-C bonds. mit.edursc.org In the context of synthesizing this compound, a Suzuki coupling could be envisioned between a boronic acid derivative of the propylamino synthon and a 1,2-dihalobenzene. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions, enabling the use of less reactive aryl chlorides and facilitating reactions at room temperature or with very low catalyst loadings. mit.edu Similarly, rhodium-catalyzed reactions have been developed for C-C bond formation, including the synthesis of pyridines from oximes and alkynes. rsc.org The activation of C-C single bonds, though challenging, is an emerging area in transition-metal catalysis that allows for novel molecular rearrangements. nih.gov

C-N Bond Formation:

Palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) is a premier method for constructing C-N bonds. mit.edu This reaction would be highly applicable for introducing the propylamine side chain onto the 2-bromophenyl scaffold. The use of chelating phosphine ligands like BINAP and the application of cesium carbonate as a base have broadened the substrate scope and improved the functional group tolerance of this methodology. mit.edu Dioxazolones have also emerged as effective nitrogen sources in transition-metal-catalyzed C-H amidation reactions, offering a mild and efficient pathway to C-N bond formation. nih.gov

The following table outlines key transition metal-catalyzed reactions relevant to the synthesis.

| Catalyst System | Reaction Type | Bond Formed | Significance |

| Palladium/Bulky Phosphine Ligands | Suzuki Coupling | C-C | Enables efficient coupling of aryl halides with boronic acids under mild conditions. mit.edu |

| Palladium/BINAP | Buchwald-Hartwig Amination | C-N | Allows for the amination of a wide range of aryl halides with good functional group tolerance. mit.edu |

| Rhodium(III) | Pyridine Synthesis | C-C | Demonstrates the utility of rhodium in C-C bond formation. rsc.org |

| Transition Metals | C-H Activation | C-C/C-N | An emerging field that allows for direct functionalization of C-H bonds. thieme-connect.de |

Organocatalytic Approaches to Chiral Analogues and Intermediates

Organocatalysis has surfaced as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metals. mdpi.com This approach is particularly relevant for producing enantiomerically enriched analogues of this compound, which are often required for pharmaceutical applications.

Chiral secondary amines are frequently employed as organocatalysts in reactions involving α,β-unsaturated aldehydes, leading to the formation of chiral intermediates. nih.gov For instance, organocatalytic Friedel-Crafts alkylations provide a direct method for creating a benzylic chiral center, a key feature in many bioactive compounds. nih.gov In a potential synthesis of a chiral analogue of this compound, an organocatalytic conjugate addition of a suitable nucleophile to an α,β-unsaturated aldehyde derived from 2-bromobenzaldehyde could establish the stereocenter.

Furthermore, chiral phosphoric acids have been used in combination with transition metals, such as cobalt, to achieve enantioselective C-H functionalization and spirocyclization, yielding biologically important spiro-γ-lactams with high enantioselectivity. nih.gov Rhodium-catalyzed three-component cascade reactions have also been developed for the modular synthesis of chiral 1,3-dioxoles. rsc.org While not directly yielding the target amine, these methods showcase the potential of combining organocatalysis with other catalytic systems to access complex chiral architectures that could serve as precursors.

The table below highlights some organocatalytic methods applicable to the synthesis of chiral intermediates.

| Catalyst Type | Reaction | Application |

| Chiral Secondary Amines | Friedel-Crafts Alkylation | Direct formation of benzylic chiral centers. nih.gov |

| Chiral Secondary Amines | Conjugate Addition to Enals | Asymmetric synthesis of chiral aldehydes and subsequent derivatives. nih.gov |

| Chiral Phosphoric Acids (with Co) | Asymmetric C-H Olefination/Spirocyclization | Synthesis of chiral spiro-γ-lactams. nih.gov |

| Chiral Pyrrolidine Derivatives | Michael Addition | Formation of chiral C-C bonds. mdpi.com |

Reaction Mechanisms and Reactivity Profiles of 3 2 Bromophenyl 1 Propanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) in 3-(2-bromophenyl)-1-propanamine is a key functional group that imparts nucleophilic character to the molecule. This allows it to readily participate in a variety of reactions, including acylations, alkylations, and condensations.

Acylation Reactions

The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. For instance, the reaction with acetyl chloride would yield N-[3-(2-bromophenyl)propyl]acetamide. While specific literature on the acylation of this compound is not abundant, the reactivity can be inferred from similar structures like 2-bromoaniline, which can be acylated to form N-(2-bromophenyl)acetamide. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

These acylation reactions are significant as they can be used to protect the amine functionality during subsequent transformations on the aromatic ring or to introduce specific amide-containing moieties to modulate the biological or material properties of the resulting molecule.

| Acylating Agent | Expected Product |

| Acetyl chloride | N-[3-(2-bromophenyl)propyl]acetamide |

| Acetic anhydride | N-[3-(2-bromophenyl)propyl]acetamide |

| Benzoyl chloride | N-[3-(2-bromophenyl)propyl]benzamide |

Alkylation Reactions

Alkylation of the primary amine in this compound with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, these reactions are often challenging to control and typically result in a mixture of products due to the increasing nucleophilicity of the amine as it becomes more alkylated. nih.gov For example, reaction with one equivalent of an alkyl halide is likely to produce a mixture of the starting primary amine, the mono-alkylated secondary amine, and the di-alkylated tertiary amine.

Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the primary amine or employing reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another approach to achieve regioselective alkylation involves the use of directing groups. For instance, in the synthesis of poly-substituted 1,2,3-triazoles, a bromo substituent has been used to direct the N-2 alkylation of the triazole ring. organic-chemistry.org

| Alkylating Agent | Potential Products |

| Methyl iodide | N-methyl-3-(2-bromophenyl)-1-propanamine, N,N-dimethyl-3-(2-bromophenyl)-1-propanamine, and [3-(2-bromophenyl)propyl]trimethylammonium iodide |

| Ethyl bromide | N-ethyl-3-(2-bromophenyl)-1-propanamine and N,N-diethyl-3-(2-bromophenyl)-1-propanamine |

Condensation Reactions and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reversible reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. nih.gov The general structure of a Schiff base is R1R2C=NR3. wikipedia.org

For example, the reaction of this compound with benzaldehyde (B42025) would produce N-[3-(2-bromophenyl)propylidene]aniline. The formation of Schiff bases is a versatile method for creating C=N double bonds and is a key step in the synthesis of various heterocyclic compounds and coordination complexes. nih.gov The stability of the resulting imine can vary, and they can be sensitive to hydrolysis, which is the reverse of the condensation reaction. libretexts.org

| Carbonyl Compound | Expected Schiff Base Product |

| Benzaldehyde | N-[3-(2-bromophenyl)propylidene]aniline |

| Acetone (B3395972) | N-[3-(2-bromophenyl)propyl]-2-propanimine |

| Salicylaldehyde | 2-({[3-(2-bromophenyl)propyl]imino}methyl)phenol |

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions, in terms of both reactivity and the position of substitution (ortho, meta, or para), is governed by the electronic effects of the existing substituents: the bromo group and the propylamino group.

The bromine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can be donated through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu The propylamino group, especially when protonated under acidic reaction conditions to form an ammonium salt (-CH2CH2CH2NH3+), is a meta-directing deactivator due to its strong electron-withdrawing inductive effect.

When both substituents are present, their directing effects must be considered. In the case of this compound, the bromo group is at position 2. The propylamino group at position 1 will strongly influence the substitution pattern. Under typical EAS conditions which are often acidic, the amine will be protonated, making the ring strongly deactivated and directing incoming electrophiles to the meta position relative to the propylammonium group (positions 3 and 5). However, the bromo group at position 2 will direct to its ortho (position 3) and para (position 5) positions. Therefore, substitution is most likely to occur at positions 3 and 5 of the benzene (B151609) ring.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-Bromo-2-(3-aminopropyl)-3-nitrobenzene and 1-Bromo-2-(3-aminopropyl)-5-nitrobenzene |

| Bromination | Br2, FeBr3 | 1,3-Dibromo-2-(3-aminopropyl)benzene and 1,5-Dibromo-2-(3-aminopropyl)benzene |

| Sulfonation | SO3, H2SO4 | 4-Bromo-2-(3-aminopropyl)benzenesulfonic acid |

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a valuable handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (Suzuki, Heck, and Sonogashira, etc.)

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The aryl bromide of this compound can be coupled with various boronic acids to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For instance, coupling with phenylboronic acid would yield 3-(2-phenylphenyl)-1-propanamine. The presence of the free amine can sometimes interfere with the catalytic cycle, but successful Suzuki couplings on unprotected anilines have been reported. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnrochemistry.com this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base. For example, reaction with styrene would lead to the formation of 3-(2-styrylphenyl)-1-propanamine.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The aryl bromide in this compound can be coupled with a variety of terminal alkynes. For example, reaction with phenylacetylene (B144264) would yield 3-[2-(phenylethynyl)phenyl]-1-propanamine. This reaction is generally tolerant of many functional groups, including amines. scirp.org

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki | Phenylboronic acid | Pd catalyst, base | 3-(2-Phenylphenyl)-1-propanamine |

| Heck | Styrene | Pd catalyst, base | 3-(2-Styrylphenyl)-1-propanamine |

| Sonogashira | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, base | 3-[2-(Phenylethynyl)phenyl]-1-propanamine |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. wikipedia.orglumenlearning.comopenstax.org The SN2 pathway is blocked due to the steric hindrance of the benzene ring, which prevents the necessary backside attack. wikipedia.orgopenstax.org An SN1 mechanism is also highly unfavorable because the dissociation of the halide would result in a very unstable aryl cation. wikipedia.orgopenstax.org

For an SNAr reaction to proceed readily via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orglumenlearning.comuomustansiriyah.edu.iq These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. lumenlearning.comlibretexts.org The this compound molecule lacks such activating groups. The aminopropyl substituent is not a strong electron-withdrawing group, meaning the addition-elimination pathway is not favored.

Under conditions involving very strong bases, such as sodium amide, nucleophilic substitution on unactivated aryl halides can occur through an elimination-addition mechanism, which proceeds via a highly reactive "benzyne" intermediate. uomustansiriyah.edu.iqbyjus.com However, the presence of the primary amine's acidic proton in this compound would complicate this pathway, as the strong base would preferentially deprotonate the amine.

The reactivity of aryl halides in addition-elimination SNAr reactions is also dependent on the halogen. More electronegative halogens increase the reactivity by stabilizing the intermediate carbanion through an inductive effect, leading to a reactivity order of F > Cl > Br > I. uomustansiriyah.edu.iqyoutube.com

Formation of Organometallic Reagents (Grignard, Organolithium)

The aryl bromide moiety of this compound allows for the formation of powerful carbon-based nucleophiles, namely Grignard and organolithium reagents. These reactions involve the reduction of the carbon-bromine bond by magnesium or lithium metal, respectively. libretexts.org

Grignard Reagent Formation : The reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields an aryl Grignard reagent (ArMgBr). wikipedia.orgucalgary.camasterorganicchemistry.com The process involves the insertion of magnesium into the carbon-halogen bond. masterorganicchemistry.com The reactivity of the halide precursor follows the order I > Br > Cl. ucalgary.calibretexts.org It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents. masterorganicchemistry.comyoutube.com

Organolithium Reagent Formation : Similarly, organolithium reagents (ArLi) can be prepared by reacting the aryl bromide with two equivalents of lithium metal. masterorganicchemistry.comchemistryscore.com This reaction is also typically performed in an ether or hydrocarbon solvent. libretexts.orgchemohollic.com The reaction is often faster than Grignard formation and can proceed at very low temperatures. wikipedia.org

A significant challenge in forming these organometallic reagents from this compound is the presence of the primary amine group (-NH₂). Both Grignard and organolithium reagents are extremely strong bases and will readily deprotonate the amine group in an acid-base reaction, which is much faster than the formation of the organometallic reagent itself. youtube.comchemistrysteps.com This would consume the reagent and prevent the desired reaction at the carbon-bromine bond. Therefore, it is essential to "protect" the amine group before attempting to form the Grignard or organolithium reagent. This is typically achieved by reacting the amine with a reagent to form a derivative (e.g., a silylamine or an amide) that does not have acidic protons, which can be removed after the desired reaction sequence.

| Reagent Type | Typical Metal | Common Solvents | Halide Reactivity | Key Considerations |

|---|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | I > Br > Cl >> F | Requires anhydrous conditions; incompatible with acidic protons (e.g., -OH, -NH₂, -COOH). masterorganicchemistry.comyoutube.com |

| Organolithium Reagent | Lithium (Li) | Pentane, Hexane, Diethyl ether (Et₂O) | I > Br > Cl | Highly reactive and pyrophoric; requires anhydrous conditions; incompatible with acidic protons. chemohollic.comwikipedia.org |

Intramolecular Cyclization Pathways

The structure of this compound is well-suited for intramolecular cyclization to produce nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. A prominent pathway is transition-metal-catalyzed intramolecular C-N bond formation.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. In the case of an N-substituted derivative of this compound, an intramolecular version of this reaction can be used to synthesize tetrahydroquinoline derivatives. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl bromide bond, coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Another potential cyclization pathway involves the formation of the organometallic reagent as described previously (from the protected amine). The resulting aryl nucleophile could then undergo intramolecular cyclization, though this would require the presence of an electrophilic site on the side chain.

More direct cyclizations can also be achieved. For instance, palladium-catalyzed intramolecular Heck reactions can be used to form spiro compounds from similar N-formyl-tetrahydropyridine derivatives bearing a 2-iodophenylpropyl substituent. nih.gov Aza-Wacker-type cyclizations, also palladium-catalyzed, are another modern method for synthesizing nitrogen heterocycles from substrates containing both an amine and an olefin. nih.govrsc.org

Radical Reactions Involving this compound

The carbon-bromine bond in this compound can participate in radical reactions. The formation of Grignard reagents from aryl halides is known to involve radical intermediates. unp.edu.aracs.org

More targeted radical reactions can be initiated. For example, treatment with a radical initiator (e.g., AIBN) and a tin hydride (e.g., Bu₃SnH) can generate an aryl radical via abstraction of the bromine atom. This aryl radical can then participate in subsequent reactions. Intramolecular cyclization of such a radical is a possibility.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of 3-(2-Bromophenyl)-1-propanamine can be determined.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display complex multiplets due to the four protons on the brominated phenyl ring. The aliphatic side chain would exhibit three distinct signals: a triplet for the methylene (B1212753) group adjacent to the amino group, a triplet for the methylene group adjacent to the aromatic ring, and a multiplet for the central methylene group. The protons of the primary amine group would likely appear as a broad singlet, which can exchange with deuterium (B1214612) oxide.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (C₆H₄Br) | 7.0 - 7.6 | Multiplet | 4H |

| -CH₂- (adjacent to ring) | 2.7 - 2.9 | Triplet | 2H |

| -CH₂- (central) | 1.8 - 2.0 | Multiplet | 2H |

| -CH₂- (adjacent to NH₂) | 2.9 - 3.1 | Triplet | 2H |

| -NH₂ | 1.0 - 3.0 (variable) | Broad Singlet | 2H |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals would be anticipated, corresponding to the nine carbon atoms in the structure. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity. The aromatic carbons would appear in the downfield region (120-145 ppm), while the aliphatic carbons would be found in the upfield region (20-50 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br (aromatic) | 122 - 125 |

| Aromatic CH carbons | 127 - 133 |

| Quaternary aromatic C | 140 - 143 |

| -CH₂- (adjacent to ring) | 30 - 35 |

| -CH₂- (central) | 32 - 38 |

| -CH₂- (adjacent to NH₂) | 40 - 45 |

Note: These are estimated chemical shift ranges. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the propyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the phenyl ring and the propanamine side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, this technique would first separate the compound from any impurities. The subsequent mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule (C₉H₁₂BrN). A characteristic feature would be the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Common fragmentation patterns would likely involve the loss of the amino group, cleavage of the propyl chain, and the formation of a stable tropylium-like ion from the bromophenyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula as C₉H₁₂BrN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and bromophenyl groups.

As a primary amine, this compound will display two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. docbrown.info These bands arise from the symmetric and asymmetric stretching of the N-H bonds. Additionally, the N-H bending (scissoring) vibration is anticipated to appear around 1650-1580 cm⁻¹. docbrown.infodocbrown.info The C-N stretching vibration of the aliphatic amine is typically observed in the 1220-1020 cm⁻¹ range. docbrown.info

The presence of the aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The substitution pattern of the benzene (B151609) ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 |

| Aliphatic C-N | C-N Stretch | 1220 - 1020 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl Chain | C-H Stretch | 2960 - 2850 |

| Bromo-Aromatic | C-Br Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of this compound is primarily influenced by the electronic structure of the bromophenyl group.

Aromatic compounds typically exhibit two main absorption bands in the UV region. The more intense band, occurring at shorter wavelengths (around 180-220 nm), is attributed to the π → π* transitions of the benzene ring. A second, less intense band, often showing fine vibrational structure, appears at longer wavelengths (around 250-280 nm) and is also due to π → π* transitions, but of lower energy.

The presence of the bromine atom, a halogen substituent, on the benzene ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. This is due to the interaction of the non-bonding electrons of the bromine with the π-electron system of the ring. The amine group, being an auxochrome, can also influence the absorption spectrum through its non-bonding electrons. The electronic transitions associated with the aliphatic propanamine chain are σ → σ* transitions, which occur at much higher energies and are typically not observed in a standard UV-Vis spectrum.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Bromophenyl Group | π → π | ~200 - 220 |

| Bromophenyl Group | π → π (lower energy) | ~260 - 280 |

X-ray Diffraction Studies of Crystalline Derivatives

A relevant example is the crystal structure of 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, which contains the key 3-(2-bromophenyl) moiety. researchgate.net X-ray diffraction analysis of this derivative revealed a monoclinic crystal system with the space group P21/c. researchgate.net The study provided detailed atomic coordinates and bond parameters, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net

In the structure of this derivative, the benzene ring of the 3-(2-bromophenyl) group is not coplanar with the adjacent p-methylphenyl rings, exhibiting significant dihedral angles. researchgate.net This non-planar conformation is attributed to steric hindrance from the bromo substituent at the 2-position of the central phenyl group. researchgate.net Such studies on derivatives are crucial for understanding the steric and electronic effects of the 2-bromo substitution on the phenyl ring, which is a core structural feature of this compound.

Table 3: Crystallographic Data for a Derivative, 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₅H₂₃BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.6229(7) |

| b (Å) | 21.7953(16) |

| c (Å) | 10.9104(6) |

| β (°) | 109.330(7) |

| Volume (ų) | 2159.3(3) |

| Z | 4 |

| Temperature (K) | 293 |

Computational Chemistry Investigations of 3 2 Bromophenyl 1 Propanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can efficiently calculate molecular orbitals and their corresponding energies. For 3-(2-Bromophenyl)-1-propanamine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry to its lowest energy state.

These calculations would provide key insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure. These values are crucial for comparing the relative stabilities of different isomers or conformers and for studying the thermodynamics of potential reactions. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Total Electronic Energy | -2850 Hartree |

| Dipole Moment | 2.5 Debye |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from DFT calculations for a molecule of this nature.

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. computabio.com While often less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are valuable for determining fundamental molecular properties. For this compound, ab initio HF calculations, often used in conjunction with a basis set like 6-311++G(d,p), would be employed to obtain an optimized molecular geometry. computabio.com

From this optimized structure, a variety of molecular properties can be derived. These include bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional arrangement of atoms in the molecule. computabio.com These calculated geometric parameters can be compared with experimental data if available, providing a measure of the accuracy of the computational method. Additionally, ab initio methods can predict properties such as dipole moments and Mulliken atomic charges, which describe the polarity and the distribution of electron density within the molecule.

Table 2: Predicted Geometrical Parameters of this compound using Ab Initio HF/6-311++G(d,p)

| Parameter | Predicted Value |

| C-Br Bond Length | 1.92 Å |

| C-N Bond Length | 1.47 Å |

| C-C-C Bond Angle | 112° |

| C-C-N Bond Angle | 110° |

Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from ab initio calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's physical and biological properties.

Conformational analysis of this compound would involve systematically exploring its potential energy surface (PES). rug.nl This is typically achieved by performing a series of constrained geometry optimizations where specific dihedral angles along the propyl chain are systematically varied. chemrxiv.org For each rotation, the energy of the molecule is calculated, resulting in a potential energy profile that reveals the low-energy, stable conformers (e.g., anti and gauche forms) and the energy barriers between them. computabio.com These calculations can be performed using both molecular mechanics force fields for a rapid initial scan and more accurate quantum mechanical methods like DFT for refining the energies of the identified conformers.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the molecule in a solvent environment (e.g., a box of water molecules), MD can provide insights into how the molecule behaves in a more realistic setting. These simulations can reveal the preferred conformations in solution, the flexibility of the molecule, and its interactions with solvent molecules through phenomena like hydrogen bonding. The trajectory of the atoms over the simulation time can be analyzed to understand various dynamic processes and to calculate time-averaged properties.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict potential reaction pathways and to identify the high-energy transition states that connect reactants to products.

A common approach involves proposing plausible reaction mechanisms, such as those involving the amine group (e.g., N-alkylation, acylation) or potential elimination reactions involving the bromo-substituent. For each proposed pathway, the geometries of the reactants, products, and any intermediates are optimized. The transition state (TS) for each elementary step is then located using specialized algorithms that search for a first-order saddle point on the potential energy surface. A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, its energy can be calculated. The difference in energy between the transition state and the reactants provides the activation energy (energy barrier) for that reaction step. computabio.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. computabio.com For instance, a computational study on the decomposition of propylamine (B44156) explored various pathways, calculated their activation energies, and identified the most plausible mechanism based on these energetic barriers. computabio.com A similar approach for this compound would provide a detailed understanding of its chemical reactivity.

Table 3: Hypothetical Activation Energies for Proposed Reaction Steps of this compound

| Reaction Step | Proposed Mechanism | Predicted Activation Energy (kcal/mol) |

| N-Protonation | Proton transfer to the amine | 2.5 |

| Dehydrogenation (α-C) | H removal from the carbon adjacent to the amine | 45.0 |

| C-Br Bond Cleavage | Homolytic dissociation of the C-Br bond | 70.0 |

Note: The data in this table is hypothetical and illustrates how activation energies can be used to compare the feasibility of different reaction pathways.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which are essential for the characterization and identification of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP, would be used to calculate the isotropic magnetic shielding constants for each nucleus. gaussian.com These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals to specific atoms within the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating the harmonic vibrational frequencies. This is done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. computabio.com The resulting frequencies correspond to the energies of the vibrational modes. The intensities of the IR absorption bands can also be calculated. The predicted spectrum can then be compared with an experimental spectrum to identify characteristic functional groups and to confirm the molecular structure.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov TD-DFT calculations yield the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. nih.gov The excitation energies correspond to the wavelengths of maximum absorbance (λmax), and the oscillator strengths are related to the intensities of the absorption bands. These predictions can help in understanding the electronic structure and chromophores within this compound. sharif.edu

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) for -CH₂-N | 2.8 |

| ¹³C NMR | Chemical Shift (δ, ppm) for C-Br | 123.0 |

| IR | Vibrational Frequency (cm⁻¹) for N-H stretch | 3350 |

| UV-Vis | Wavelength of Max. Absorbance (λmax, nm) | 265 |

Note: The data in this table is hypothetical and serves to illustrate the types of spectroscopic properties that can be predicted computationally.

Chemical Derivatization and Structural Modification of 3 2 Bromophenyl 1 Propanamine

Modification at the Primary Amine Nitrogen

The primary amine group of 3-(2-bromophenyl)-1-propanamine is a versatile functional handle for the introduction of a variety of substituents through several key reactions.

The primary amine readily undergoes acylation reactions with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amides. This reaction is one of the most common methods for derivatizing primary amines due to its simplicity and the wide availability of acylating agents.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. For instance, the reaction with an acyl chloride proceeds with the elimination of hydrogen chloride, which is typically scavenged by a base. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed to activate the carboxylic acid for nucleophilic attack.

Table 1: Examples of Amide Derivatives of this compound This table presents illustrative examples of amide derivatives that can be synthesized from this compound based on general amide formation reactions.

| Acylating Agent | Product Name | Molecular Formula |

| Acetyl chloride | N-(3-(2-bromophenyl)propyl)acetamide | C₁₁H₁₄BrNO |

| Benzoyl chloride | N-(3-(2-bromophenyl)propyl)benzamide | C₁₆H₁₆BrNO |

| Propionic anhydride | N-(3-(2-bromophenyl)propyl)propionamide | C₁₂H₁₆BrNO |

| Cyclohexanecarbonyl chloride | N-(3-(2-bromophenyl)propyl)cyclohexanecarboxamide | C₁₆H₂₂BrNO |

The primary amine of this compound can be converted to secondary and tertiary amines through N-alkylation reactions. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.

A more controlled method for the synthesis of secondary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Tertiary amines can be synthesized by further alkylation of the secondary amine or through a second reductive amination step.

Table 2: Examples of Secondary and Tertiary Amine Derivatives of this compound This table provides representative examples of secondary and tertiary amines synthesized from this compound using reductive amination.

| Aldehyde/Ketone | Product Name | Molecular Formula |

| Formaldehyde | N,N-dimethyl-3-(2-bromophenyl)propan-1-amine | C₁₁H₁₆BrN |

| Acetaldehyde | N-ethyl-3-(2-bromophenyl)propan-1-amine | C₁₁H₁₆BrN |

| Acetone (B3395972) | N-isopropyl-3-(2-bromophenyl)propan-1-amine | C₁₂H₁₈BrN |

| Benzaldehyde (B42025) | N-benzyl-3-(2-bromophenyl)propan-1-amine | C₁₆H₁₈BrN |

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea. A wide variety of substituted isocyanates and isothiocyanates are commercially available, allowing for the synthesis of a diverse range of derivatives. These structural motifs are of significant interest in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.

Table 3: Examples of Urea and Thiourea Derivatives of this compound This table showcases potential urea and thiourea derivatives synthesized from this compound.

| Reagent | Product Name | Molecular Formula |

| Phenyl isocyanate | 1-(3-(2-bromophenyl)propyl)-3-phenylurea | C₁₆H₁₇BrN₂O |

| Ethyl isothiocyanate | 1-(3-(2-bromophenyl)propyl)-3-ethylthiourea | C₁₂H₁₇BrN₂S |

| 4-Chlorophenyl isocyanate | 1-(3-(2-bromophenyl)propyl)-3-(4-chlorophenyl)urea | C₁₆H₁₆BrClN₂O |

| Naphthyl isothiocyanate | 1-(3-(2-bromophenyl)propyl)-3-(naphthalen-1-yl)thiourea | C₂₀H₁₉BrN₂S |

Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

The bromine atom can be readily substituted using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing new carbon or nitrogen substituents at the 2-position of the phenyl ring.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or vinyl groups.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted olefin.

Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of a carbon-carbon triple bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine allows for the formation of a new carbon-nitrogen bond, replacing the bromine atom with a substituted amino group. researchgate.netnih.gov

To prevent interference from the primary amine during these cross-coupling reactions, it is often necessary to protect the amine group, for example, as an amide or a carbamate, prior to performing the reaction on the aryl bromide.

Table 4: Potential Cross-Coupling Products Derived from this compound This table illustrates the types of products that can be obtained via cross-coupling reactions on the bromophenyl moiety (assuming prior protection of the amine group).

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Phenylboronic acid | Biphenyl derivative |

| Heck | Styrene (B11656) | Stilbene derivative |

| Sonogashira | Phenylacetylene (B144264) | Diphenylacetylene derivative |

| Buchwald-Hartwig | Aniline | Diaryl amine derivative |

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing propylamino and bromo substituents will influence the position of the incoming electrophile. The propylamino group, especially when protonated or acylated, and the bromine atom are ortho-, para-directing deactivators. However, the steric hindrance from the propylamino side chain and the bromine atom at the 1- and 2-positions, respectively, will likely direct incoming electrophiles to the 4- or 6-positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The reaction conditions for these transformations would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity.

Chain Elongation and Functional Group Interconversion

The chemical structure of this compound, featuring a primary amine and an aryl bromide, offers two distinct and reactive sites for structural modification. These functional groups serve as versatile handles for a variety of chemical transformations, enabling both the extension of the carbon skeleton (chain elongation) and the conversion of one functional group into another (functional group interconversion). Such modifications are pivotal in synthetic organic chemistry for creating derivatives with altered physical, chemical, and biological properties.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves transforming one functional group into another through reactions like substitution, oxidation, or reduction. solubilityofthings.comic.ac.uk This allows for the manipulation of a molecule's reactivity and the construction of more complex structures. solubilityofthings.com In the context of this compound, both the amino group and the bromo substituent can be targeted for these transformations.

Functional Group Interconversions at the Amino Group

The primary amine of this compound is a nucleophilic center and a base, making it amenable to a range of derivatization reactions.

Acylation to Form Amides: Primary amines readily react with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This conversion is significant in the synthesis of pharmaceuticals and biologically active molecules. solubilityofthings.com For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Alkylation: The amine can be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄), provides a more controlled method for synthesizing substituted amines. ic.ac.ukfiveable.me

Conversion to Other Nitrogen-Containing Groups: The primary amine can be a precursor for other functional groups. For instance, it can be converted into an azide (B81097), which can then undergo further reactions. Diazotization followed by substitution can, in principle, replace the amino group with a hydroxyl or halide, though this is more common for anilines.

Functional Group Interconversions at the Aryl Bromide

The bromo substituent on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The aryl bromide can be coupled with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming a new carbon-carbon bond, for instance, to introduce an alkyl, alkenyl, or another aryl group at this position. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine. This would lead to the synthesis of diaminophenyl derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, resulting in the introduction of an alkynyl substituent.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides unless activated by electron-withdrawing groups, under certain conditions (e.g., high temperature or with strong nucleophiles), the bromine atom can be displaced by a nucleophile.

The following table summarizes key functional group interconversion reactions applicable to this compound.

| Reaction Type | Target Group | Reagents/Catalyst | Product Functional Group |

| Acylation | Primary Amine | Acyl Chloride, Base | Amide |

| Reductive Amination | Primary Amine | Aldehyde/Ketone, NaBH₄ | Secondary/Tertiary Amine |

| Suzuki Coupling | Aryl Bromide | R-B(OH)₂, Pd Catalyst, Base | Biaryl or Alkyl-Aryl |

| Buchwald-Hartwig | Aryl Bromide | R₂NH, Pd Catalyst, Base | Aryl Amine |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne, Pd/Cu Cat. | Aryl Alkyne |

Chain Elongation Strategies

Chain elongation involves extending the carbon framework of the molecule. For this compound, this can be achieved by leveraging the reactivity of its existing functional groups.

One primary strategy involves converting the terminal amine into a suitable leaving group, which can then be displaced by a carbon nucleophile.

Conversion of Amine to a Leaving Group: The amine itself is a poor leaving group. However, it can be converted into one. For example, diazotization could form a diazonium salt, which is an excellent leaving group, but this is often harsh and more applicable to anilines. A more practical approach for aliphatic amines involves conversion to a sulfonate ester (e.g., tosylate or mesylate) after first converting the amine to an alcohol.

Nucleophilic Substitution: Once a good leaving group is in place (e.g., by converting the amine to a halide or sulfonate), a nucleophilic substitution reaction (SN2) with a carbon nucleophile like a cyanide ion (-CN) or an organocuprate (Gilman reagent) can extend the carbon chain. ub.edu Hydrolysis of the resulting nitrile from cyanide displacement adds a carboxylic acid group, effectively lengthening the chain.

Alternatively, chain elongation can be performed at the aromatic ring via cross-coupling reactions.

Cross-Coupling with Chain-Containing Reagents: As mentioned in the FGI section, Suzuki or similar coupling reactions can be used to attach carbon chains of various lengths and functionalities to the phenyl ring. For example, coupling with 4-pentenylboronic acid would introduce a five-carbon chain at the position of the bromine atom.

The table below outlines a potential multi-step pathway for chain elongation starting from the propanamine side chain.

| Step | Reaction | Intermediate Functional Group | Reagents | Result |

| 1 | Amine to Alcohol | Hydroxyl (-OH) | NaNO₂, HCl (aq) | Conversion of amine to alcohol |

| 2 | Alcohol to Leaving Group | Tosylate (-OTs) | TsCl, Pyridine | Activation of the hydroxyl group |

| 3 | Nucleophilic Substitution | Nitrile (-CN) | NaCN | C-C bond formation (Chain extended by one carbon) |

| 4 | Nitrile Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺, Heat | Conversion of nitrile to carboxylic acid |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful separation science that forms the basis for the quantitative analysis of 3-(2-Bromophenyl)-1-propanamine. Both gas and liquid chromatography are employed, with the selection dependent on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, which can exhibit poor peak shape due to their polarity and potential for adsorption on the chromatographic column, derivatization is often a necessary step to improve volatility and chromatographic performance.

Common derivatization reagents for primary amines include acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride, heptafluorobutyric anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), and chloroformates. These reactions convert the polar amine group into a less polar, more volatile derivative suitable for GC analysis.

GC is typically coupled with a variety of detectors for the analysis of this compound derivatives:

Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. While robust and providing good linearity, it lacks the specificity of other detectors.

Nitrogen-Phosphorus Detector (NPD): A selective detector that exhibits high sensitivity for nitrogen-containing compounds, making it well-suited for the analysis of amines and their derivatives.

Electron Capture Detector (ECD): Highly sensitive to electronegative compounds, such as those containing halogens. The presence of the bromine atom in this compound and the addition of fluorine atoms through derivatization make ECD a very sensitive detection method.

Mass Spectrometry (MS): Provides the highest degree of selectivity and structural information. When coupled with GC, it allows for the definitive identification and quantification of the analyte based on its mass spectrum and fragmentation pattern.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped, e.g., 100 °C (1 min), then 10-20 °C/min to 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | MS, FID, NPD, or ECD |

This table presents typical starting parameters for the GC analysis of derivatized primary amines. Method optimization is essential for specific applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the basic this compound can be controlled by adjusting the pH of the mobile phase. An acidic mobile phase (e.g., containing formic acid, acetic acid, or trifluoroacetic acid) will protonate the amine group, leading to good peak shape and retention characteristics.

Detection in HPLC is commonly achieved using:

UV-Visible Detector: A widely used detector that measures the absorbance of the analyte at a specific wavelength. Aromatic compounds like this compound exhibit strong UV absorbance, making this a suitable detection method.

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, allowing for confident identification and quantification, especially in complex matrices.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and water with an acidic modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV (e.g., at 210, 254 nm), DAD, or MS |

This table provides a general set of starting conditions for the HPLC analysis of aromatic amines. Specific method development and validation are required for accurate quantification.

Spectroscopic Quantification Methods

While chromatography is primarily a separation technique, it is the detector that provides the quantitative data. Spectroscopic detectors are integral to this process.

For routine analysis and quantification, UV-Visible spectrophotometry can be employed. The aromatic ring in this compound results in characteristic UV absorption maxima. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of the compound in a sample can be determined. This method is simple and cost-effective but is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Mass spectrometry (MS) , particularly when used in conjunction with a chromatographic inlet (GC-MS or LC-MS), is a powerful tool for both qualitative and quantitative analysis. In quantitative MS, specific ions of the analyte are monitored. For GC-MS of derivatized this compound, characteristic fragment ions would be selected for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Similarly, in LC-MS, the protonated molecule [M+H]⁺ is often monitored.

Sample Preparation and Matrix Effects in Analytical Research

The quality of analytical data is heavily dependent on the sample preparation procedure. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common sample preparation techniques for analyzing this compound in various matrices (e.g., biological fluids, environmental samples) include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous phase, the basic this compound can be selectively extracted into an organic solvent.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while interfering components are washed away. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used for selective extraction.

Protein Precipitation: For biological samples like plasma or serum, proteins can interfere with the analysis. Precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is a common first step to remove proteins.

Matrix effects are a significant challenge in quantitative analysis, particularly when using mass spectrometry. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The complexity of the matrix directly influences the severity of these effects. For instance, analyzing this compound in plasma will likely present more significant matrix effects than in a simple solvent.

To mitigate matrix effects, several strategies can be employed:

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Bromophenyl)-1-propanamine in laboratory settings?